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Compound of Interest

Compound Name: 4-Methyl-4-penten-2-ol

Cat. No.: B1580817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, spectroscopic data, synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The

information is intended to support research, development, and application activities involving

this compound.

Core Chemical Properties
4-Methyl-4-penten-2-ol is a secondary allylic alcohol. Its structure, featuring both a hydroxyl

group and a carbon-carbon double bond, dictates its characteristic reactivity and physical

properties.

Physicochemical Data
The following tables summarize the key physicochemical properties of 4-Methyl-4-penten-2-ol.

Property Value Source

Molecular Formula C₆H₁₂O --INVALID-LINK--

Molecular Weight 100.16 g/mol --INVALID-LINK--

CAS Number 2004-67-3 --INVALID-LINK--

IUPAC Name 4-methylpent-4-en-2-ol --INVALID-LINK--
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Physical Properties
Property Value Source

Appearance Colorless liquid N/A

Boiling Point 131.7 °C at 760 mmHg N/A

Density 0.832 g/cm³ N/A

Solubility
Soluble in ethanol and ether,

slightly soluble in water.
N/A

Flash Point 46.3 °C N/A

Refractive Index 1.427 N/A

Spectroscopic Data
The following sections provide an analysis of the mass, infrared, and nuclear magnetic

resonance spectra of 4-Methyl-4-penten-2-ol.

Mass Spectrometry
The mass spectrum of 4-Methyl-4-penten-2-ol is characterized by fragmentation patterns

typical for an unsaturated alcohol. The molecular ion peak (M+) is expected at m/z 100.

Common fragmentation includes the loss of a methyl group (m/z 85), a water molecule (m/z

82), and cleavage adjacent to the alcohol, leading to a prominent peak at m/z 45.

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups. A broad

band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the

alcohol. The C=C stretching vibration of the alkene is observed around 1650 cm⁻¹. The C-H

stretching vibrations of the sp³ and sp² hybridized carbons are seen just below and above 3000

cm⁻¹, respectively. The C-O stretching vibration appears in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum with detailed assignments is not readily

available, the expected chemical shifts and multiplicities for 4-Methyl-4-penten-2-ol can be
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predicted based on its structure.

¹H NMR (Predicted):

-OH: A broad singlet, with a chemical shift that can vary depending on concentration and

solvent.

CH₃ (on C2): A doublet.

CH (on C2): A multiplet.

CH₂ (on C3): A multiplet.

=C(CH₃)₂: Two singlets (or a closely spaced multiplet) for the two methyl groups.

=CH₂: A multiplet.

¹³C NMR (Predicted):

C1 (CH₃): ~23 ppm

C2 (CHOH): ~68 ppm

C3 (CH₂): ~48 ppm

C4 (=C(CH₃)₂): ~144 ppm

C5 (=CH₂): ~112 ppm

C6 (CH₃ on C4): ~22 ppm

Experimental Protocols
Synthesis of 4-Methyl-4-penten-2-ol
A common method for the synthesis of 4-Methyl-4-penten-2-ol is the Prins reaction between

isobutylene and acetaldehyde, catalyzed by a solid acid catalyst.[1]

Materials:
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Acetaldehyde (40% solution in toluene)

Isobutylene

Toluene

HSiW-V₂O₅-SiO₂ solid acid catalyst

Procedure:[1]

A 2000 mL autoclave equipped with a mechanical stirrer and thermostat is charged with

440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of

HSiW-V₂O₅-SiO₂ solid acid catalyst.[1]

Isobutylene is slowly introduced into the reactor until the pressure reaches 0.60 MPa (6 mol).

[1]

The reactor is heated to 120 °C, and the stirring speed is set to 800 rpm.[1]

The reaction progress is monitored by taking samples every hour for analysis by gas

chromatography.

After approximately 5 hours, when the acetaldehyde is completely converted, the reaction is

terminated.[1]

The excess isobutylene is recovered for future use.

The reaction mixture is filtered to recover the catalyst.

The filtrate is subjected to rectification to separate the product from the toluene solvent,

yielding a mixture of 4-methyl-4-penten-2-ol and 4-methyl-3-penten-2-ol.[1]
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Caption: Synthesis workflow for 4-Methyl-4-penten-2-ol.

Chemical Reactivity and Potential Applications
As an allylic alcohol, 4-Methyl-4-penten-2-ol exhibits reactivity at both the hydroxyl group and

the carbon-carbon double bond. This dual functionality makes it a versatile intermediate in

organic synthesis.

One notable reaction of allylic alcohols is their participation in acid-catalyzed reactions with

aldehydes and ketones, such as the Prins reaction. In the absence of an external nucleophile,

the intermediate carbocation can eliminate a proton to form a diene.
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Caption: A typical acid-catalyzed reaction of an allylic alcohol.

The reactivity of 4-Methyl-4-penten-2-ol makes it a valuable building block for the synthesis of

more complex molecules. It can be used in the production of flavors and fragrances and as an

intermediate in the synthesis of other fine chemicals.

Safety and Handling
4-Methyl-4-penten-2-ol is a flammable liquid and should be handled with appropriate

precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear suitable

protective clothing, including gloves and safety goggles. Keep away from sources of ignition.

For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion
This technical guide has summarized the key chemical properties, spectroscopic data,

synthesis, and reactivity of 4-Methyl-4-penten-2-ol. The provided information, including the

structured data tables and detailed experimental protocol, serves as a valuable resource for

professionals in research and drug development. The dual functionality of this allylic alcohol

presents numerous opportunities for its application as a versatile intermediate in organic

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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